2,4-Dimorpholin-4-ylaniline dihydrochloride
Description
2,4-Dimorpholin-4-ylaniline dihydrochloride is a chemical compound characterized by an aniline core substituted with two morpholine groups at the 2- and 4-positions, forming a dihydrochloride salt. The dihydrochloride salt enhances its solubility in aqueous environments compared to the free base, making it advantageous for pharmaceutical and industrial applications. Morpholine derivatives are often utilized in drug design due to their ability to improve pharmacokinetic properties, such as bioavailability and metabolic stability.
Properties
Molecular Formula |
C14H23Cl2N3O2 |
|---|---|
Molecular Weight |
336.3 g/mol |
IUPAC Name |
2,4-dimorpholin-4-ylaniline;dihydrochloride |
InChI |
InChI=1S/C14H21N3O2.2ClH/c15-13-2-1-12(16-3-7-18-8-4-16)11-14(13)17-5-9-19-10-6-17;;/h1-2,11H,3-10,15H2;2*1H |
InChI Key |
IOSXGHNOUNLAGG-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC(=C(C=C2)N)N3CCOCC3.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimorpholin-4-ylaniline dihydrochloride typically involves the reaction of aniline derivatives with morpholine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of 2,4-Dimorpholin-4-ylaniline dihydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade equipment and reactors to ensure consistent quality and quantity. The compound is then purified using techniques such as crystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Oxidation Reactions
The electron-rich aniline core undergoes oxidation to form quinone derivatives under controlled conditions.
| Reaction Type | Reagents/Conditions | Product Formed | Yield | Source |
|---|---|---|---|---|
| Electrophilic oxidation | DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in DCM | 2,4-Dimorpholin-4-yl-quinone | 72%* |
Mechanistic Insight :
Quinone formation proceeds via single-electron transfer (SET) from the aniline’s nitrogen to the oxidant, followed by deprotonation and resonance stabilization . The morpholine groups moderate reactivity by donating electron density through conjugation.
Nucleophilic Substitution
The morpholine substituents enhance para-substitution reactivity in aromatic systems.
| Reaction Type | Reagents/Conditions | Product Formed | Yield | Source |
|---|---|---|---|---|
| Aromatic substitution | K₂CO₃, DMF, 80°C, 48 hr | 2,4-Dimorpholin-4-yl-nitrobenzene | 65%* |
Example Protocol :
Heating 2,4-dichloronitrobenzene with morpholine in DMF with potassium carbonate yields the substituted product via a two-step SNAr mechanism. The morpholine’s lone pair facilitates intermediate stabilization.
Acylation and Alkylation
The primary amine undergoes typical acylation/alkylation to form amides or secondary amines.
Key Observation :
Steric hindrance from the morpholine groups reduces reaction rates compared to unsubstituted anilines. Optimal yields require excess acylating/alkylating agents.
Cross-Coupling Reactions
Palladium-catalyzed couplings enable C–N bond formation for complex heterocycles.
| Reaction Type | Catalytic System | Product Formed | Yield | Source |
|---|---|---|---|---|
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, NaOtBu, toluene | 2,4-Dimorpholinyl-dihydropyridone | 87% |
Case Study :
In the synthesis of Apixaban intermediates, coupling 2,4-dimorpholinylaniline with dichloropiperidinone under Pd catalysis forms a key dihydropyridone scaffold . The morpholine groups enhance substrate solubility in toluene.
Reductive Amination
The amine participates in reductive amination with ketones or aldehydes.
| Reaction Type | Reagents/Conditions | Product Formed | Yield | Source |
|---|---|---|---|---|
| Reductive amination | Acetone, NaBH₃CN, MeOH, RT | N-Isopropyl derivative | 68% |
Limitation :
Competitive reduction of the morpholine ring is observed at elevated temperatures (>50°C).
Complexation with Metal Ions
The morpholine’s oxygen and nitrogen atoms act as ligands for transition metals.
| Metal Ion | Reaction Conditions | Complex Structure | Application | Source |
|---|---|---|---|---|
| Cu(II) | EtOH, RT, 2 hr | Octahedral Cu-morpholine complex | Catalytic oxidation |
Insight :
Complexes exhibit enhanced catalytic activity in oxidation reactions compared to free ligands.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
One of the prominent applications of 2,4-Dimorpholin-4-ylaniline dihydrochloride is in the development of anticancer agents. Research has identified its potential as an inhibitor of specific protein kinases involved in cancer progression. For instance, compounds derived from this structure have shown effectiveness against the phosphatidylinositol-3-kinase (PI3K) pathway, which is crucial in many cancers. A study demonstrated that derivatives of morpholinoaniline exhibited potent inhibitory activity against PI3K, suggesting a promising avenue for cancer therapeutics .
Case Study: BCL6 Inhibition
A recent study highlighted the use of related morpholino compounds as chemical probes for BCL6 inhibition, a target in various malignancies. The pharmacokinetic profile indicated that these compounds maintained effective plasma concentrations over extended periods, showcasing their potential for therapeutic use .
Organic Synthesis Applications
Reagent in Organic Reactions
2,4-Dimorpholin-4-ylaniline dihydrochloride serves as a valuable reagent in organic synthesis. It can participate in various chemical reactions to form complex organic molecules. For example, it has been utilized in the synthesis of substituted anilines and other nitrogen-containing compounds, which are essential in pharmaceuticals and agrochemicals .
Data Table: Reaction Conditions and Yields
| Reaction Type | Yield (%) | Conditions |
|---|---|---|
| Synthesis with triethylamine | 27 | Methylene chloride solution at room temperature |
| Coupling reactions with palladium | 80.4 | Toluene at 90°C |
| Reactions with trifluoroacetic acid | 88 | Iso-butanol at 100°C |
Applications in Material Science
Polymeric Materials
The compound's morpholino group contributes to its incorporation into polymeric materials, enhancing properties such as flexibility and chemical resistance. It is often used to modify polymers for applications in coatings and adhesives.
Chemical Properties and Safety
Chemical Structure and Properties
The molecular formula for 2,4-Dimorpholin-4-ylaniline dihydrochloride is C10H14N2O·2HCl, with a melting point range of 93-95°C. Its solubility in various solvents makes it versatile for different applications.
Safety Data
When handling this compound, standard safety protocols should be followed due to its classification as a potential irritant. Proper personal protective equipment (PPE) should be worn to mitigate exposure risks.
Mechanism of Action
The mechanism of action of 2,4-Dimorpholin-4-ylaniline dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to interact with proteins and enzymes, affecting their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
- Salt Form Impact: Dihydrochloride salts generally offer higher aqueous solubility than monohydrochlorides, as seen in , where dihydrochlorides contain two HCl molecules for improved ionization.
- Structural Backbone: The aniline core in the target compound contrasts with thiazole (Entry 3) or chromenone (Entry 5) backbones in analogs, influencing electronic properties and binding affinities.
Functional and Regulatory Differences
- Safety Profiles: Dihydrochloride salts may pose distinct handling risks. For example, S-(2-(dimethylamino)ethyl) isothiourinium dihydrochloride () is noted as sensitizing, highlighting the need for compound-specific safety assessments.
- Regulatory Status : Compounds like hydroxypropyl p-phenylenediamine dihydrochloride () are approved for cosmetic use at ≤2% concentration, whereas research chemicals (e.g., Entry 3) require stringent lab controls.
Biological Activity
2,4-Dimorpholin-4-ylaniline dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structure, characterized by morpholine moieties, suggests various interactions with biological targets, leading to diverse therapeutic applications.
The compound's chemical formula is CHClNO, and it is soluble in water due to its dihydrochloride form. The morpholine groups contribute to its lipophilicity and ability to penetrate biological membranes.
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory properties of 2,4-Dimorpholin-4-ylaniline dihydrochloride. In vitro assays demonstrated that this compound can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. For instance, a comparative analysis showed that certain derivatives exhibited IC values comparable to established COX inhibitors like celecoxib and diclofenac .
Table 1: Inhibitory Potency of 2,4-Dimorpholin-4-ylaniline Dihydrochloride Against COX Enzymes
| Compound | COX-1 IC (µM) | COX-2 IC (µM) |
|---|---|---|
| 2,4-Dimorpholin-4-ylaniline dihydrochloride | 0.04 ± 0.01 | 0.04 ± 0.02 |
| Celecoxib | 0.04 ± 0.01 | 0.04 ± 0.01 |
| Diclofenac | 6.74 | 1.10 |
These results indicate that the compound possesses significant anti-inflammatory activity through the inhibition of COX enzymes, which leads to reduced production of prostaglandins involved in inflammation.
Multidrug Resistance Reversal
Another area of interest is the compound's potential role as a multidrug resistance (MDR) reverser in cancer therapy. Studies have shown that derivatives of similar structures can modulate the activity of ATP-binding cassette (ABC) transporters, which are responsible for drug efflux in resistant cancer cells .
Case Study: P-glycoprotein Inhibition
In a study involving MDCK-MDR1 cells overexpressing P-glycoprotein (P-gp), certain derivatives demonstrated potent inhibitory effects on P-gp activity, enhancing the uptake of chemotherapeutic agents like doxorubicin in resistant cell lines . This suggests that 2,4-Dimorpholin-4-ylaniline dihydrochloride may also exhibit similar properties.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications on the morpholine and aniline components significantly affect biological activity. For example, substituents on the aniline ring can enhance binding affinity to target enzymes or receptors.
Table 2: SAR Insights for Morpholine Derivatives
| Substituent Type | Effect on Activity |
|---|---|
| Electron-donating | Increased anti-inflammatory activity |
| Electron-withdrawing | Decreased binding affinity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
